Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester
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Overview
Description
Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester can be synthesized through the reaction of diethyl phosphorochloridothioate with 2-methoxyethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the final product with high purity. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and phosphorates.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Phosphorothioates and phosphorates.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research explores its potential use in developing pharmaceuticals and as a tool in biochemical assays.
Industry: It is used in the manufacture of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism by which phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester exerts its effects involves the interaction with specific molecular targets. The phosphorothioate group can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. This interaction can affect various pathways, including those involved in cellular metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
- Phosphorothioic acid, O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
118974-28-0 |
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Molecular Formula |
C7H17O4PS |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
diethoxy-(2-methoxyethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O4PS/c1-4-9-12(13,10-5-2)11-7-6-8-3/h4-7H2,1-3H3 |
InChI Key |
LITCSYZUADAWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OCCOC |
Origin of Product |
United States |
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